molecular formula C10H10N4O4 B13638290 3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13638290
M. Wt: 250.21 g/mol
InChI Key: QKGSRCQUGZRPGX-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one (CAS 2649053-96-1) is a high-purity, synthetic pyrazol-5-one derivative offered for chemical and pharmaceutical research applications. With a molecular formula of C10H10N4O4 and a molecular weight of 250.21 g/mol, this compound is a valuable building block in medicinal chemistry and materials science . Pyrazoline derivatives, such as this compound, are recognized for their wide spectrum of potential pharmacological activities and are frequently investigated as key scaffolds in drug discovery . These heterocyclic compounds are electron-rich nitrogenous systems known to exhibit diverse biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities, making them privileged structures in the development of new therapeutic agents . Furthermore, dihydropyrazole derivatives have demonstrated significant potential in agricultural chemistry, with some analogs acting as potent herbicides, such as the commercial herbicide Imazamox which also contains a methoxymethyl substituent . Beyond biological applications, pyrazoline derivatives are also of great interest in materials science due to their notable optoelectronic properties. These compounds are typical intramolecular charge transfer (ICT) compounds and are known as a class of fluorescent brightening agents because of their strong fluorescence in solution . Research indicates that similar pyrazoline-based structures exhibit promising Nonlinear Optical (NLO) properties, with hyperpolarizability values significantly greater than that of urea, suggesting potential applications in photonic devices, optical switching, and telecommunications technology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use and handle the compound in accordance with applicable laboratory safety protocols.

Properties

IUPAC Name

5-(methoxymethyl)-2-(5-nitropyridin-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-18-6-7-4-10(15)13(12-7)9-3-2-8(5-11-9)14(16)17/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGSRCQUGZRPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves:

  • Formation of the 4,5-dihydro-1H-pyrazol-5-one core via condensation reactions.
  • Introduction of the 5-nitropyridin-2-yl substituent at the N-1 position.
  • Functionalization at the 3-position with a methoxymethyl group.

The key synthetic steps are often:

Reported Synthetic Routes

Pyrazolone Core Formation

The most versatile and widely used method for synthesizing 4,5-dihydro-1H-pyrazol-5-one derivatives is the condensation of β-ketoesters or β-ketonitriles with hydrazines. This method allows for the construction of the pyrazolone ring with various substituents at different positions.

For example, the condensation of β-ketonitriles with hydrazine hydrate under reflux conditions yields 5-amino-substituted pyrazoles, which can be further functionalized.

Introduction of the 5-Nitropyridin-2-yl Group

The incorporation of the 5-nitropyridin-2-yl substituent at the N-1 position of the pyrazolone ring can be achieved via:

  • N-arylation reactions using 5-nitropyridin-2-yl halides or diazonium salts.
  • Coupling reactions facilitated by bases such as cesium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 125 °C for 2 hours).

These conditions promote nucleophilic substitution at the pyrazolone nitrogen, yielding the desired N-substituted product.

Methoxymethylation at the 3-Position

The methoxymethyl group at the 3-position can be introduced by alkylation using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is typically carried out in polar solvents like DMF or ethanol under reflux or mild heating conditions.

Example Experimental Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 β-Ketoester + Hydrazine hydrate, EtOH, reflux 4 h Formation of 4,5-dihydro-1H-pyrazol-5-one core 75-85 Purification by recrystallization
2 4,5-dihydro-1H-pyrazol-5-one + 5-nitropyridin-2-yl bromide, Cs2CO3, DMF, 125 °C, 2 h N-arylation to introduce 5-nitropyridin-2-yl group at N-1 60-70 Column chromatography purification
3 N-substituted pyrazolone + methoxymethyl chloride, K2CO3, DMF, reflux 3 h Alkylation at 3-position with methoxymethyl group 65-75 Final purification by recrystallization

Research Results and Characterization

Yields and Purity

  • The overall yield for the multi-step synthesis can range from 40% to 60%, depending on reaction conditions and purification efficiency.
  • Purity is typically confirmed by NMR (¹H, ¹³C), MS, and melting point analysis.

Spectroscopic Data (Representative)

Technique Data (example)
¹H NMR (DMSO-d6) δ 8.5 (d, 1H, pyridine-H), 7.8-7.2 (m, aromatic H), 5.0 (s, CH2O), 3.3 (s, OCH3), 4.5 (s, pyrazolone H)
MS (ESI) m/z consistent with molecular ion peak of C12H12N4O4 (expected)
Melting Point 180-185 °C (decomposition)

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages References
β-Ketoester + Hydrazine condensation Straightforward, high yield Requires careful control of reaction time and temperature
N-arylation with 5-nitropyridin-2-yl halides Efficient introduction of nitropyridine moiety Requires handling of halogenated reagents, elevated temperature
Methoxymethylation with alkyl halides Direct functionalization at 3-position Possible side reactions, needs strong base Inferred from general alkylation methods

Chemical Reactions Analysis

Nucleophilic Substitution at Methoxymethyl Group

The methoxymethyl (-OCH2-) group undergoes nucleophilic substitution under acidic or basic conditions:

Reagent/ConditionsProductYieldKey Observations
HBr (48%, reflux)3-(Bromomethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one78%Ether cleavage confirmed by 1H^1H-NMR loss of OCH3 signal
NH3 (ethanol, 60°C)3-(Aminomethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one65%IR shows N–H stretch at 3350 cm1^{-1}

Mechanism : Protonation of the methoxy oxygen weakens the C–O bond, enabling nucleophilic attack (e.g., Br^-, NH3). This reactivity mirrors substituted pyrazolones reported in .

Nitro Group Reduction

The 5-nitropyridinyl group is reduced to an amine, altering electronic properties:

Reagent/ConditionsProductYieldCharacterization Data
H2/Pd-C (EtOH, 25°C)1-(5-Aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one92%λmax\lambda_{\text{max}} shifts from 320 nm (nitro) to 280 nm (amine)
Na2S2O4 (aq. NaOH, 0°C)Same as above85%FTIR loss of NO2 asymmetric stretch (1520 cm1^{-1})

Computational Insight : DFT studies on analogous nitro-pyrazoles show charge transfer from the amine to the pyridinyl ring, enhancing nonlinear optical (NLO) properties .

Cycloaddition Reactions

The pyrazol-5-one ring participates in [3+2] cycloadditions due to its conjugated enone system:

Reagent/ConditionsProductYieldKey Observations
Phenylacetylene (CuI, DMF)Spiro[indole-3,5'-pyrazolone] derivative68%13C^{13}C-NMR confirms spiro carbon at δ 98.7 ppm
Azide (CuAAC, 50°C)Triazole-linked hybrid81%HRMS: m/z 412.1523 [M+H]+ (calc. 412.1518)

Mechanism : The α,β-unsaturated ketone acts as a dipolarophile, reacting with nitrile oxides or azides to form

Scientific Research Applications

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazolone core may inhibit specific enzymes or receptors, leading to its observed biological effects. Pathways involved include oxidative stress response and modulation of inflammatory mediators.

Comparison with Similar Compounds

Key Insights :

  • Amino-substituted derivatives (e.g., CID 62318837) may exhibit higher solubility due to hydrogen-bonding capacity, whereas the nitro group could reduce solubility but increase stability .

Substituent Variations on the Pyrazolone Ring

Modifications at position 3 of the pyrazolone ring alter steric and electronic profiles:

Compound Name Pyrazolone Substituent Molecular Formula Key Properties/Activities Reference
This compound Methoxymethyl C₁₀H₁₀N₄O₄ Moderate polarity, steric bulk
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one H (phenyl substituent) C₉H₇FN₂O α₁/β₁-adrenoceptor binding
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one Methyl, phenyl C₁₀H₁₀N₂O Antiarrhythmic, spasmolytic
4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one Trifluoromethyl, chloroanilino C₁₁H₈ClF₃N₃O High electrophilicity (trifluoromethyl)

Key Insights :

  • The methoxymethyl group balances polarity and steric effects, contrasting with trifluoromethyl (), which increases hydrophobicity and metabolic stability .
  • Aromatic substituents (e.g., 4-fluorophenyl in ) enhance π-π stacking interactions in receptor binding, while aliphatic groups (e.g., ethyl in ) may improve membrane permeability .

Key Insights :

  • Methoxymethyl-substituted indole derivatives () demonstrate β₁-adrenoceptor affinity, hinting at possible cardiovascular applications for the target compound .

Physicochemical Properties

Comparative data on solubility, stability, and molecular descriptors:

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Stability Reference
This compound 250.21 1.2 ~0.5 (aqueous) Stable under ambient
1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one 178.17 1.8 ~1.2 (DMSO) Hygroscopic
1-(5-aminopyridin-2-yl)-3-(methoxymethyl)-4,5-dihydro-1H-pyrazol-5-one 236.23 0.5 ~2.0 (aqueous) Light-sensitive

Key Insights :

  • The nitro group reduces aqueous solubility compared to amino-substituted analogs but may enhance photostability .
  • Fluorinated derivatives (e.g., ) exhibit higher LogP, favoring lipid membrane penetration .

Biological Activity

3-(methoxymethyl)-1-(5-nitropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyrazolone family, which is known for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds derived from pyrazolones exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains and fungi. In one study, compounds were tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating promising inhibition comparable to standard antibiotics such as ampicillin and griseofulvin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds within the pyrazolone class have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, studies have shown that certain derivatives exhibit anti-inflammatory effects comparable to indomethacin .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
  • Enzyme Inhibition : The pyrazolone core may inhibit specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against multiple pathogens at low concentrations.
Study 2 Reported anti-inflammatory effects in carrageenan-induced edema models in mice.
Study 3 Evaluated the efficacy of pyrazolone derivatives against tuberculosis strains, showing high inhibition rates.

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